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molecular formula C21H21ClN4OS B1139300 Ziprasidone D8 CAS No. 1126745-58-1

Ziprasidone D8

Cat. No. B1139300
M. Wt: 421.0 g/mol
InChI Key: MVWVFYHBGMAFLY-UFBJYANTSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07777037B2

Procedure details

75 g of pure ziprasidone base was dissolved in 225 ml of glacial acetic acid at 30° C. 0.75 g of carbon was added to the resulting reaction solution and stirred for 10 minutes at the same temperature. The carbon was filtered and the carbon bed was washed with 7.5 ml of acetic acid. Then the filtrate was added slowly to a mixture of 450 ml ethyl acetate and 99 ml ethyl acetate-hydrochloride (assay 10.57% HCl w/v) at a temperature of 30° C. for 60 min. The reaction mixture was stirred for 1 hour 50 min at the same temperature. The compound was filtered and washed with 185 ml ethyl acetate and dried at a temperature of 90 to 100° C. to afford 80 g of the title compound.
Quantity
75 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH:1]1[CH:2]=[CH:3][C:4]2[S:9][N:8]=[C:7]([N:10]3[CH2:15][CH2:14][N:13]([CH2:16][CH2:17][C:18]4[CH:19]=[C:20]5[CH2:28][C:26](=[O:27])[NH:25][C:21]5=[CH:22][C:23]=4[Cl:24])[CH2:12][CH2:11]3)[C:5]=2[CH:6]=1>C(O)(=O)C>[CH:1]1[CH:2]=[CH:3][C:4]2[S:9][N:8]=[C:7]([N:10]3[CH2:11][CH2:12][N:13]([CH2:16][CH2:17][C:18]4[CH:19]=[C:20]5[CH2:28][C:26](=[O:27])[NH:25][C:21]5=[CH:22][C:23]=4[Cl:24])[CH2:14][CH2:15]3)[C:5]=2[CH:6]=1.[ClH:24] |f:2.3|

Inputs

Step One
Name
Quantity
75 g
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=NS2)N3CCN(CC3)CCC=4C=C5C(=CC4Cl)NC(=O)C5
Name
Quantity
225 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Stirring
Type
CUSTOM
Details
stirred for 10 minutes at the same temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
0.75 g of carbon was added to the resulting reaction solution
FILTRATION
Type
FILTRATION
Details
The carbon was filtered
WASH
Type
WASH
Details
the carbon bed was washed with 7.5 ml of acetic acid
ADDITION
Type
ADDITION
Details
Then the filtrate was added slowly to a mixture of 450 ml ethyl acetate and 99 ml ethyl acetate-hydrochloride (assay 10.57% HCl w/v) at a temperature of 30° C. for 60 min
Duration
60 min
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for 1 hour 50 min at the same temperature
Duration
50 min
FILTRATION
Type
FILTRATION
Details
The compound was filtered
WASH
Type
WASH
Details
washed with 185 ml ethyl acetate
CUSTOM
Type
CUSTOM
Details
dried at a temperature of 90 to 100° C.

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
C=1C=CC2=C(C1)C(=NS2)N3CCN(CC3)CCC=4C=C5C(=CC4Cl)NC(=O)C5.Cl
Measurements
Type Value Analysis
AMOUNT: MASS 80 g
YIELD: CALCULATEDPERCENTYIELD 196%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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